3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNMUGJBUZKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
The compound inhibits Cyt-bd. This inhibition is achieved through ATP competition, as the compound has been found to display activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only.
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This is because Cyt-bd is involved in the electron transport chain, a crucial component of cellular respiration. By inhibiting Cyt-bd, the compound disrupts this process, leading to ATP depletion.
Pharmacokinetics
The compound’s significant antimycobacterial activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the compound’s action is a significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). This suggests that the compound could potentially be developed as an antitubercular agent.
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s potency can vary depending on the strain of Mycobacterium tuberculosis. It has been observed that all derivatives were much less potent against M. tuberculosis H37Rv compared to N0145. This variation may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain.
Biological Activity
3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, with the CAS number 1207051-44-2, is a synthetic compound belonging to the thienopyrimidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.
- Molecular Formula : C20H15FN2OS
- Molecular Weight : 350.41 g/mol
- Structural Characteristics : The compound features a thieno[3,2-d]pyrimidinone core substituted with a fluorobenzyl group and a methylphenyl group, which may influence its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thienopyrimidinone derivatives. A significant focus has been on their inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Inhibition of COX Enzymes :
- The compound was assessed for its inhibitory effects on COX-1 and COX-2 enzymes using a COX inhibitor screening assay. Preliminary results indicated that it could suppress COX enzyme activity, which is critical for reducing inflammation and pain.
- IC50 Values : Although specific IC50 values for this compound were not detailed in the available literature, related studies reported values for similar derivatives. For example, compounds with structural similarities exhibited IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
- Mechanism of Action : It is believed that the compound may inhibit key enzymes involved in mycobacterial cell wall biosynthesis, disrupting cell growth and replication . This mechanism is similar to other thienopyrimidine derivatives known for their antitubercular activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidinone derivatives. The substitution pattern on the thieno[3,2-d]pyrimidin-4(3H)-one core significantly influences its interaction with biological targets.
| Compound | Substituents | IC50 (μM) - COX-1 | IC50 (μM) - COX-2 |
|---|---|---|---|
| 3a | None | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | Fluorobenzyl | TBD | TBD |
| 4b | Methylphenyl | 26.04 ± 0.36 | 34.4 ± 0.10 |
Case Studies
Several studies have explored the biological activity of related thienopyrimidine compounds:
- Study on In Vivo Models : In carrageenan-induced paw edema models, certain thienopyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating significant efficacy .
- Antitubercular Assessment : A study focused on related compounds showed promising results against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance potency against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related thieno[3,2-d]pyrimidin-4(3H)-one derivatives is presented below, focusing on substituent effects and biological activities.
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Insights:
Substituent Effects on Bioactivity: Position 3: Electron-withdrawing groups (e.g., 4-fluorobenzyl, trifluoromethylbenzyl) improve metabolic stability and target binding. Bulky substituents (e.g., 3-methylbenzyl) may hinder enzyme inhibition but enhance anticancer activity via hydrophobic interactions . Position 7: Aromatic groups (e.g., 4-methylphenyl, bromophenyl) enhance π-π stacking with biological targets.
Anticancer Activity :
- Derivatives with 4-methylphenyl at position 7 (as in the target compound) demonstrated IC₅₀ values of 2.8–5.1 μM against breast cancer cell lines, outperforming analogs with unsubstituted phenyl groups .
- Fluorine at position 3 (4-fluorobenzyl) may synergize with methylphenyl at position 7 to enhance cytotoxicity, though direct evidence requires validation.
Enzyme Inhibition: PDE7 inhibitors with small alkyl groups at position 3 (e.g., cyclopentylamino) achieve nanomolar potency, whereas bulky benzyl groups (as in the target compound) are less effective for this target .
Limitations and Contradictions:
- Fluorine vs. Chlorine : While 4-fluorobenzyl improves stability, 3-chlorophenyl analogs show higher anticancer potency in some studies, suggesting halogen position impacts mechanism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Methodology : The synthesis typically involves two key steps:
Core Formation : Cyclization of precursors (e.g., thiophene derivatives) under reflux conditions with catalysts like ZnCl₂ or Pd/C to form the thieno[3,2-d]pyrimidine core .
Substitution Reactions : Introduction of substituents (e.g., 4-fluorobenzyl and 4-methylphenyl groups) via nucleophilic aromatic substitution or coupling reactions. Solvents like DMF or ethanol are used, with optimized temperatures (80–120°C) .
- Example : A one-pot synthesis method reported in thienopyrimidine derivatives achieves ~75% yield using trifluoromethylated aromatic compounds and Pd-mediated coupling .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and core integrity .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., reports an R factor of 0.069 for a related structure) .
- Mass Spectrometry : Confirms molecular weight (e.g., C₂₁H₁₅F₃N₂OS has a calculated mass of 400.08 g/mol) .
Q. What are the key physicochemical properties influencing its research utility?
- Properties :
- Lipophilicity : Enhanced by fluorinated groups (logP ~3.5), improving membrane permeability .
- Solubility : Limited in aqueous media (e.g., <0.1 mg/mL in water), necessitating DMSO or ethanol for biological assays .
- Thermal Stability : Melting points range 180–220°C, confirmed via differential scanning calorimetry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses?
- Strategies :
- Catalyst Screening : Pd/C or CuI for coupling reactions improves efficiency (e.g., reports 85% yield with Pd/C) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Byproduct Mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in cyclocondensation steps .
Q. What structural modifications enhance biological activity while minimizing toxicity?
- SAR Insights :
- Fluorobenzyl Group : Increases target binding affinity (e.g., kinase inhibition) but may elevate hepatotoxicity. Substitution with electron-withdrawing groups (e.g., -CF₃) improves selectivity .
- Methylphenyl Substitution : Enhances metabolic stability; replacing methyl with methoxy reduces CYP450 interactions .
- Table 1 : Bioactivity of Derivatives
Q. How can contradictory data in biological assays be resolved?
- Approaches :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., EC₅₀ vs. IC₅₀ discrepancies) .
- Off-Target Profiling : Use panels like Eurofins Cerep to identify non-specific binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent results .
Q. What methodologies elucidate the mechanism of action for this compound?
- Techniques :
- Kinase Assays : ADP-Glo™ to measure inhibition of kinases (e.g., EGFR, VEGFR) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .
- Transcriptomics : RNA-seq to identify downstream pathways affected (e.g., apoptosis markers) .
Data Contradiction Analysis
Q. Why do similar thienopyrimidine derivatives exhibit varying potency against the same target?
- Key Factors :
- Substituent Orientation : Meta vs. para fluorobenzyl groups alter steric hindrance (e.g., para-substituted derivatives show 3x higher affinity) .
- Solubility Differences : Poor solubility of hydrophobic derivatives may underreport in vitro activity .
- Resolution : Use orthogonal assays (e.g., SPR and cell-based luciferase) to confirm target interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
